molecular formula C11H11N3O2 B1598294 benzyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 32016-28-7

benzyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No. B1598294
CAS RN: 32016-28-7
M. Wt: 217.22 g/mol
InChI Key: QBEUXDWEKIOSIL-UHFFFAOYSA-N
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Description

Benzyl 5-Amino-1H-Pyrazole-4-Carboxylate is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods. In

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Benzyl 5-amino-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of various pyrazole derivatives. These derivatives are structurally diverse and possess valuable synthetic, biological, and photophysical properties . The compound’s reactivity allows for the formation of complex structures, which are crucial in pharmaceuticals and material science.

Biological Activity Studies

This compound is used in the design and synthesis of molecules with potential biological activities. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been explored for their antitumor activities as adenosine deaminase inhibitors . Such studies are pivotal in drug discovery and development.

Photophysical Property Analysis

The photophysical properties of pyrazole derivatives make them interesting candidates for studying light-induced processes. Benzyl 5-amino-1H-pyrazole-4-carboxylate can be used to synthesize compounds that exhibit unique photophysical behaviors, which are important in the development of new materials for electronics and photonics .

Industrial Chemical Production

In the industrial sector, this compound is utilized for synthesizing chemicals that have significant applications. The versatility of pyrazole derivatives synthesized from benzyl 5-amino-1H-pyrazole-4-carboxylate is beneficial in creating industrially relevant chemicals .

Development of Synthetic Methodologies

Researchers use benzyl 5-amino-1H-pyrazole-4-carboxylate to develop new synthetic methodologies. It’s a building block for creating fused pyrazole systems, which are important in organic chemistry for the development of new reactions and processes .

Material Science Applications

Due to its structural properties, benzyl 5-amino-1H-pyrazole-4-carboxylate is instrumental in material science research. It can lead to the creation of new materials with desirable properties such as enhanced durability, conductivity, or biocompatibility .

Pharmaceutical Research

In pharmaceutical research, benzyl 5-amino-1H-pyrazole-4-carboxylate is used to create compounds that can be tested for various therapeutic effects. Its derivatives are often screened for activity against a range of diseases, contributing to the discovery of new drugs .

Agrochemical Development

The compound’s derivatives are also investigated for their potential use in agrochemicals. They can be formulated into products that protect crops from pests and diseases, thereby enhancing agricultural productivity .

properties

IUPAC Name

benzyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEUXDWEKIOSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402351
Record name benzyl 5-amino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 5-amino-1H-pyrazole-4-carboxylate

CAS RN

32016-28-7
Record name benzyl 5-amino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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